molecular formula C17H13ClFN3O2 B5322770 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide

Cat. No. B5322770
M. Wt: 345.8 g/mol
InChI Key: MXMCKMWAZSPXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide, also known as CMFDA, is a fluorescent dye that has been widely used in scientific research. This compound has unique properties that make it an ideal tool for studying cellular processes and molecular interactions.

Mechanism of Action

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide is a cell-permeable dye that is non-toxic to cells. Once inside the cell, this compound is converted to its fluorescent form by intracellular esterases. The fluorescent form of this compound is then retained within the cell, allowing for long-term labeling and tracking.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on cells. It is non-toxic and does not interfere with cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide is its high cell permeability and retention. This makes it an ideal tool for long-term cell tracking and imaging. This compound is also non-toxic to cells, making it suitable for use in live-cell imaging experiments.
One limitation of this compound is its sensitivity to pH and temperature. It is important to maintain a consistent pH and temperature when using this dye to ensure accurate labeling and imaging.

Future Directions

There are several future directions for the use of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide in scientific research. One area of interest is the use of this compound for tracking the migration and differentiation of stem cells in vivo. Another potential application is the use of this compound for studying the dynamics of protein-protein interactions in living cells. Additionally, this compound could be used in combination with other fluorescent dyes to study complex cellular processes and interactions.

Synthesis Methods

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide involves the reaction of 4-chlorobenzyl chloride with 3-amino-5-methyl-1,2,4-oxadiazole in the presence of a base to form the intermediate 4-chlorobenzyl-3-amino-5-methyl-1,2,4-oxadiazole. This intermediate is then reacted with 2-fluoro-N-methylbenzamide in the presence of a coupling agent to form this compound.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide has been used in a variety of scientific research applications, including cell labeling, cell tracking, and protein localization. This compound is commonly used to label cells for fluorescence microscopy, flow cytometry, and other imaging techniques. This compound has also been used to track the migration and differentiation of stem cells in vivo.

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-22(17(23)13-4-2-3-5-14(13)19)10-15-20-16(21-24-15)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMCKMWAZSPXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.